1-(phenoxyacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Description
The compound “1-(phenoxyacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The phenoxyacetyl and 3,4,5-trimethoxybenzoyl groups are likely attached to the nitrogen atoms of the piperazine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. The phenoxyacetyl and 3,4,5-trimethoxybenzoyl groups would be attached to the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The acyl groups could potentially be hydrolyzed under acidic or basic conditions. The compound could also potentially undergo reactions at the nitrogen atoms of the piperazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the piperazine ring could potentially make the compound basic. The compound is likely to be solid at room temperature .Future Directions
Properties
IUPAC Name |
2-phenoxy-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-18-13-16(14-19(28-2)21(18)29-3)22(26)24-11-9-23(10-12-24)20(25)15-30-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGDPNXFMAXXPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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